(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid
CAS No.: 1309040-01-4
Cat. No.: VC2878684
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309040-01-4 |
|---|---|
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | (2R)-2-[(2-phenylsulfanylacetyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 |
| Standard InChI Key | GGQHBMGKIUWBHB-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)CSC1=CC=CC=C1 |
| SMILES | CC(C(=O)O)NC(=O)CSC1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)O)NC(=O)CSC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid is characterized by several key identifiers and properties that define its chemical identity. The compound possesses a unique molecular architecture that contributes to its reactivity and biological interactions.
Basic Chemical Parameters
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-[(2-phenylsulfanylacetyl)amino]propanoic acid |
| CAS Registry Number | 1309040-01-4 |
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| Standard InChI | InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 |
| Standard InChIKey | GGQHBMGKIU |
Structural Configuration
The "2R" designation in the compound's name refers to the absolute configuration at the second carbon atom (the alpha carbon of the propanoic acid). This stereocenter is crucial for the compound's biological activity, as different stereoisomers often exhibit significantly different biological properties. The R-configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the highest priority substituent is oriented to the right when viewed with the lowest priority substituent pointing away from the viewer.
Physical and Chemical Properties
The physical and chemical properties of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid determine its behavior in various environments and influence its potential applications in research and pharmaceutical development.
Solubility and Physical State
Based on its structure, (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid likely exists as a crystalline solid at room temperature. The compound contains both hydrophilic (carboxylic acid) and hydrophobic (phenyl ring) moieties, suggesting limited water solubility but better solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
-
The carboxylic acid group can participate in esterification, amidation, and salt formation
-
The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions
-
The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and can participate in various substitution reactions
Synthetic Routes and Preparation Methods
The synthesis of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid requires careful consideration of stereochemical control to maintain the (R)-configuration at the chiral center.
General Synthetic Approach
A typical synthetic route for this compound would involve the coupling of phenylsulfanyl acetic acid with an appropriate chiral amino acid derivative, specifically (R)-alanine. This coupling reaction would typically utilize standard peptide coupling reagents to form the amide bond while preserving the stereochemistry of the chiral center.
The reaction sequence might proceed as follows:
-
Activation of phenylsulfanyl acetic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
-
Coupling with the amino group of (R)-alanine
-
Purification of the final product
Alternative Synthesis Methods
Alternative approaches might include:
-
Starting from thiophenol and reacting with a haloacetic acid derivative
-
Subsequent coupling with (R)-alanine or an (R)-alanine derivative
-
Enzymatic approaches that exploit the stereospecificity of certain enzymes to ensure maintenance of the (R)-configuration
Mechanism of Action
The mechanism of action of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid involves specific interactions with biological targets that influence inflammation and pain pathways.
Molecular Interactions
Based on available research, the compound's mechanism likely includes:
-
The phenylsulfanyl group can participate in redox reactions, potentially influencing the oxidative state of target molecules
-
The amide bond and propanoic acid moiety can form hydrogen bonds and electrostatic interactions, stabilizing the compound's binding to molecular targets
-
The specific (R)-stereochemistry likely plays a crucial role in determining the compound's binding affinity and selectivity for specific biological targets
Structure-Activity Relationships
Understanding the relationship between the structure of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid and its biological activities is essential for rational drug design and optimization.
Key Structural Features
Several structural elements likely contribute to the compound's biological activity:
-
The (R)-stereochemistry at the C-2 position is likely critical for target recognition and binding
-
The phenylsulfanyl group may provide specific interactions with hydrophobic binding pockets in target proteins
-
The amide bond and carboxylic acid group likely participate in hydrogen bonding interactions that stabilize target binding
Structural Modifications
Potential structural modifications that might enhance the compound's biological activities include:
-
Substitutions on the phenyl ring to modify electronic properties and binding affinity
-
Alterations to the sulfur-containing moiety to change its redox properties
-
Modifications to the propanoic acid backbone to optimize pharmacokinetic properties
Research Status and Future Directions
Current research on (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid is focused on characterizing its biological activities and potential therapeutic applications.
Current Research Status
The compound appears to be primarily in the research and development phase, with investigations focusing on:
-
Characterization of its anti-inflammatory and analgesic properties
-
Elucidation of its mechanism of action
-
Exploration of structure-activity relationships
-
Assessment of its potential as a lead compound for drug development
Future Research Directions
Future research on (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid might include:
-
Detailed mechanistic studies to identify specific molecular targets
-
Structure-activity relationship studies to optimize its biological activities
-
Preclinical studies to assess its efficacy and safety in animal models
-
Development of improved synthetic routes for large-scale production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume